WAY-100635 Maleatsalz

Übersicht

Beschreibung

WAY-100635 Maleate is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. It is also known to exhibit agonist activity at dopamine D4 receptors. This compound is widely used in scientific research due to its high selectivity and efficacy in targeting specific receptors .

Wissenschaftliche Forschungsanwendungen

WAY-100635 Maleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit 5-HT1A-Rezeptoren und Dopamin-D4-Rezeptoren befassen.

Biologie: Die Verbindung wird in Experimenten eingesetzt, um die Rolle von Serotonin- und Dopaminrezeptoren in verschiedenen biologischen Prozessen zu verstehen.

Medizin: WAY-100635 Maleat wird in präklinischen Studien verwendet, um potenzielle therapeutische Ziele für psychiatrische und neurologische Erkrankungen zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und bei der Untersuchung von Rezeptor-Ligand-Wechselwirkungen eingesetzt .

5. Wirkmechanismus

WAY-100635 Maleat übt seine Wirkung aus, indem es selektiv an die 5-HT1A-Rezeptoren bindet und deren Aktivität blockiert. Diese antagonistische Wirkung verhindert die Aktivierung dieser Rezeptoren durch endogene Liganden wie Serotonin. Darüber hinaus wirkt die Verbindung als Agonist an Dopamin-D4-Rezeptoren und moduliert die Dopamin-Signalwege. Zu den beteiligten molekularen Zielen und Pfaden gehören die Hemmung der Serotonin-vermittelten Signalgebung und die Aktivierung der Dopamin-vermittelten Signalwege .

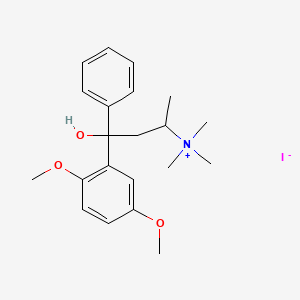

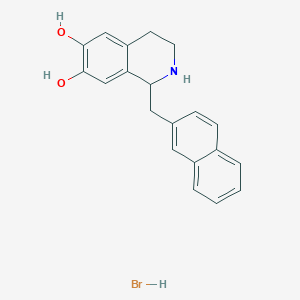

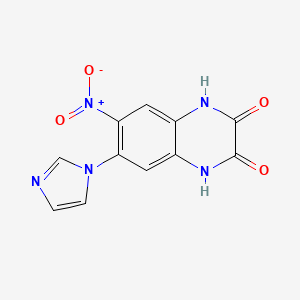

Ähnliche Verbindungen:

WAY-100135: Ein weiterer 5-HT1A-Rezeptor-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlichen Selektivitätsprofilen.

GR 127935: Ein selektiver Antagonist für 5-HT1B- und 5-HT1D-Rezeptoren.

SB-269970: Ein selektiver Antagonist für 5-HT7-Rezeptoren .

Einzigartigkeit: WAY-100635 Maleat ist einzigartig aufgrund seiner hohen Selektivität für 5-HT1A-Rezeptoren und seiner dualen Aktivität als Dopamin-D4-Rezeptor-Agonist. Diese duale Aktivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis des Zusammenspiels zwischen Serotonin- und Dopamin-Signalwegen konzentriert .

Wirkmechanismus

Target of Action

WAY-100635 maleate salt is a highly selective antagonist for the 5-HT1A serotonin receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the serotonin system, one of the most important neurotransmitter systems in the brain.

Mode of Action

WAY-100635 maleate salt interacts with its target, the 5-HT1A receptor, by binding to it and blocking its activity . This blocking action prevents serotonin from binding to the receptor, thereby inhibiting the downstream effects of serotonin activation .

Biochemical Pathways

The primary biochemical pathway affected by WAY-100635 maleate salt is the serotonin system . By blocking the 5-HT1A receptor, WAY-100635 maleate salt inhibits the normal function of this system, leading to changes in the downstream effects of serotonin activation .

Pharmacokinetics

It is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The primary result of WAY-100635 maleate salt’s action is the inhibition of the 5-HT1A receptor, leading to changes in the downstream effects of serotonin activation . This can have various effects on the body, depending on the specific role of the 5-HT1A receptor in different physiological processes.

Biochemische Analyse

Biochemical Properties

WAY-100635 maleate salt interacts with the 5-HT1A serotonin receptor . It has an ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity . It displays >100-fold selectivity for 5-HT1A relative to a range of other CNS receptors including other 5-HT subtypes, adrenoceptors, dopamine, GABA, histamine, and ion channels .

Cellular Effects

WAY-100635 maleate salt has significant effects on various types of cells and cellular processes. It effectively blocks the action of serotonin , influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

WAY-100635 maleate salt exerts its effects at the molecular level by binding with high affinity to the 5-HT1A receptor . This binding effectively blocks the action of serotonin, thereby influencing neurophysiological processes .

Metabolic Pathways

WAY-100635 maleate salt is involved in the serotonin signaling pathway

Vorbereitungsmethoden

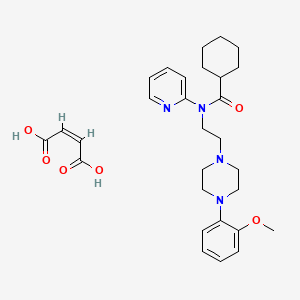

Synthetic Routes and Reaction Conditions: WAY-100635 Maleate is synthesized through a multi-step process involving the reaction of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide with maleic acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of WAY-100635 Maleate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: WAY-100635 Maleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: WAY-100635 Maleat kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

WAY-100135: Another 5-HT1A receptor antagonist with similar properties but different selectivity profiles.

GR 127935: A selective antagonist for 5-HT1B and 5-HT1D receptors.

SB-269970: A selective antagonist for 5-HT7 receptors .

Uniqueness: WAY-100635 Maleate is unique due to its high selectivity for 5-HT1A receptors and its dual activity as a dopamine D4 receptor agonist. This dual activity makes it a valuable tool in research focused on understanding the interplay between serotonin and dopamine signaling .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGAHNVCEFUYOV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474703 | |

| Record name | WAY-100635 maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634908-75-1 | |

| Record name | WAY-100635 maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid](/img/structure/B1683503.png)

![2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one](/img/structure/B1683508.png)